molecular formula C26H23NO5 B2548910 (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid CAS No. 1313390-76-9

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid

Katalognummer: B2548910
CAS-Nummer: 1313390-76-9
Molekulargewicht: 429.472
InChI-Schlüssel: DGFDLAYDYAXDTJ-KOSHJBKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid (CAS: 1313390-76-9) is a chiral pyrrolidine derivative widely used in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a phenoxy substituent at the 4-position of the pyrrolidine ring . Its stereochemistry (2S,4R) is critical for modulating peptide backbone conformation, preventing aggregation during solid-phase synthesis, and enhancing solubility in organic solvents . The phenoxy group contributes moderate hydrophobicity, balancing steric effects and electronic interactions in peptide chain assembly.

Eigenschaften

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFDLAYDYAXDTJ-KOSHJBKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2S,4R)-4-phenoxy-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as sodium hydroxide or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyrrolidine ring or the phenoxy group.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further functionalization.

Common Reagents and Conditions

    Substitution Reactions: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: Piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include substituted pyrrolidine derivatives, oxidized or reduced forms of the compound, and deprotected amino acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications:
The compound's unique structure makes it an attractive candidate in the design of novel pharmaceuticals, particularly those targeting specific biological pathways. Its ability to enhance the stability and bioavailability of active ingredients is crucial in developing drugs for various diseases, including cancer and neurological disorders.

Case Study: PD-L1 Inhibition
Recent research has focused on using derivatives of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid to develop small-molecule inhibitors targeting Programmed Death-Ligand 1 (PD-L1). These inhibitors have shown low nanomolar inhibitory activities against PD-L1, suggesting potential applications in cancer immunotherapy .

Bioconjugation

Facilitating Drug Delivery:
This compound is instrumental in bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents. This capability is vital for creating effective targeted drug delivery systems and diagnostic tools.

Table 2: Bioconjugation Techniques Utilizing this compound

Bioconjugation MethodDescriptionApplications
Click ChemistryFast and efficient coupling reactions.Targeted drug delivery; imaging agents.
Enzyme-Mediated ConjugationUses enzymes to facilitate conjugation.Biotherapeutics; vaccine development.
Non-Covalent InteractionsUtilizes affinity tags for reversible binding.Protein labeling; biosensors.

Material Science

Advanced Materials Development:
this compound can be employed in creating advanced materials such as polymers and nanomaterials. These materials exhibit enhanced properties like strength and thermal stability, making them suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. It can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This compound can also interact with proteins and enzymes, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key parameters of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid with analogous compounds:

Compound Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound (Target) Phenoxy 2S,4R C₂₆H₂₃NO₅ 429.46 1313390-76-9 Moderate hydrophobicity; prevents aggregation in peptide synthesis .
(2S,4S)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid (FAA5200) Phenoxy 2S,4S C₂₆H₂₃NO₅ 429.46 1260617-48-8 Altered backbone conformation due to 4S stereochemistry; similar solubility .
(2S,4R)-Fmoc-4-(4-fluorobenzyl)-pyrrolidine-2-carboxylic acid (FAA4330) 4-Fluorobenzyl 2S,4R C₂₇H₂₄FNO₄ 445.49 959576-18-2 Increased hydrophobicity and steric bulk; enhances β-sheet disruption .
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (FAA3330) Tritylmercapto 2S,4R C₃₉H₃₃NO₄S 611.75 281655-34-3 Bulky trityl group improves thiol protection; reduced solubility .
(2S,4R)-Fmoc-4-cyclohexyloxy-pyrrolidine-2-carboxylic acid (FAA8250) Cyclohexyloxy 2S,4R C₂₆H₂₉NO₅ 435.52 757951-65-8 High hydrophobicity; stabilizes α-helical conformations .
(2S,4R)-Fmoc-4-difluoro-methoxy-pyrrolidine-2-carboxylic acid (FAA8400) Difluoro-methoxy 2S,4R C₂₁H₁₉F₂NO₅ 403.38 2382632-22-4 Enhanced polarity due to fluorine; improves aqueous solubility .

Key Research Findings

  • Phenoxy vs. Fluorobenzyl (FAA4330): The 4-fluorobenzyl group in FAA4330 increases steric hindrance and hydrophobicity compared to phenoxy, making it more effective in disrupting β-sheet aggregation but less soluble in polar solvents .
  • Stereochemical Impact (FAA5200 vs. Target): The 4S configuration in FAA5200 induces distinct conformational constraints, favoring turn structures in peptides, while the 4R configuration in the target compound promotes extended backbone conformations .
  • Tritylmercapto (FAA3330): The tritylmercapto substituent provides robust protection for thiol groups but introduces significant steric bulk, limiting its use in densely functionalized peptides .
  • Cyclohexyloxy (FAA8250): This substituent’s high hydrophobicity stabilizes α-helical structures in membrane-associated peptides, though it may complicate purification .
  • Safety Profile: The target compound lacks reported hazards under standard handling conditions, unlike FAA4330, which carries warnings for acute toxicity (H302) and skin irritation (H315) .

Biologische Aktivität

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a compound that has garnered attention in various fields, particularly in peptide synthesis, drug development, and bioconjugation. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a phenoxy group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The structural formula can be represented as follows:

C16H19NO4\text{C}_{16}\text{H}_{19}\text{N}\text{O}_4

This structure is significant for its ability to interact with various biological targets due to the presence of functional groups that enhance its stability and reactivity.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The Fmoc and phenoxy groups facilitate stable interactions that can modulate the activity of these targets, leading to alterations in cellular processes. This property makes it a valuable candidate for therapeutic applications, particularly in drug design aimed at neurological disorders and cancer treatment .

Applications

  • Peptide Synthesis :
    • The compound serves as a protective group in solid-phase peptide synthesis (SPPS), allowing for selective modification of amino acids during peptide assembly. This application is crucial for creating diverse peptide libraries .
  • Drug Development :
    • Its unique structure aids in designing novel pharmaceuticals, particularly targeting specific pathways associated with diseases such as cancer and neurological disorders. Studies have shown that compounds derived from this structure can enhance the stability and bioavailability of active ingredients .
  • Bioconjugation :
    • The compound is utilized in linking biomolecules to therapeutic agents. This process is essential for developing targeted drug delivery systems that improve therapeutic efficacy by ensuring that drugs reach their intended sites of action more effectively .

Case Studies

  • Anticancer Activity :
    • In studies evaluating the anticancer properties of related compounds, it was found that derivatives of pyrrolidine exhibited significant cytotoxic effects against human lung adenocarcinoma cells (A549). These compounds showed structure-dependent activity, indicating that modifications to the core structure could enhance or diminish their efficacy .
  • Neuroscience Applications :
    • Research focusing on neuroactive compounds has demonstrated that derivatives of this compound can influence neural receptor interactions, providing insights into potential treatments for neurological conditions .

Data Tables

Application Description Research Findings
Peptide SynthesisUsed as a protective group in SPPSEnhances diversity in peptide libraries
Drug DevelopmentAids in designing pharmaceuticals targeting specific pathwaysImproves stability and bioavailability of active ingredients
BioconjugationLinks biomolecules to therapeutic agentsCrucial for targeted drug delivery systems
Anticancer ActivityExhibits cytotoxic effects against A549 cellsStructure-dependent activity observed; potential for novel anticancer therapies
NeuroscienceInfluences interactions with neural receptorsPotential applications in treating neurological disorders

Q & A

Q. Q1. What is the role of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS)?

This compound is a non-proteinogenic amino acid derivative used to introduce conformational constraints in peptide backbones. The Fmoc group protects the amine during SPPS, while the 4-phenoxy substituent modulates steric and electronic properties, influencing peptide folding and stability. For purification, reverse-phase HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) is recommended to resolve diastereomers and byproducts .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Store under inert gas (e.g., argon) at –20°C in a desiccator to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as the phenoxy moiety may undergo photodegradation. Safety protocols include using nitrile gloves and fume hoods during weighing, as fine powders can become airborne and irritate mucous membranes .

Q. Q3. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry (e.g., coupling constants for 2S,4R configuration).
  • HRMS : Electrospray ionization (ESI) in positive mode provides accurate mass verification (theoretical [M+H]⁺ = 430.47 g/mol) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (Fmoc aromatic C-C) confirm functional groups .

Advanced Research Questions

Q. Q4. How does the 4-phenoxy substituent influence peptide backbone conformation compared to other pyrrolidine derivatives?

The 4-phenoxy group introduces steric bulk and π-π interactions, stabilizing specific rotamers. For example, in (2S,4R)-Fmoc-4-phenoxy derivatives, the phenoxy oxygen forms intramolecular hydrogen bonds with adjacent amide protons, favoring a trans-amide conformation. Comparative studies with (2S,4S)-Fmoc-4-OCF₂H-pyrrolidine-2-carboxylic acid show altered dihedral angles (Δφ ≈ 15°) due to electronic effects, impacting α-helix or β-sheet propensity .

Q. Q5. What strategies mitigate aggregation during SPPS when using this bulky residue?

  • Coupling Optimization : Use 5× molar excess of HATU/DIPEA in DMF (0.1 M) with extended reaction times (2–4 hr) to ensure complete coupling.
  • Backbone Protection : Incorporate pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψ⁽ᴹᵉ,ᴹᵉ⁾pro)-OH) to disrupt β-sheet formation and reduce aggregation .
  • Ultrasonication : Brief sonication (10 min) post-coupling enhances solubility of intermediates .

Q. Q6. How can researchers resolve diastereomeric impurities in synthesized peptides containing this residue?

  • Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm) with isocratic elution (hexane:IPA:TFA = 85:15:0.1) to separate (2S,4R) and (2S,4S) diastereomers.
  • Crystallography : X-ray diffraction of peptide crystals (e.g., in 70% ethanol/water) confirms absolute configuration via Flack parameter analysis .

Q. Q7. What are the implications of replacing the phenoxy group with hydrophobic substituents (e.g., cyclohexyl or benzyl)?

Cyclohexyl or benzyl groups increase lipophilicity (LogP increases by ~1.5 units), enhancing membrane permeability but potentially reducing aqueous solubility. For example, (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid increases peptide stability in serum (t₁/₂ > 8 hr vs. 2 hr for phenoxy derivatives) but requires DMSO co-solvents for handling .

Data Contradiction Analysis

Q. Q8. Conflicting reports exist about the hydrolytic stability of the Fmoc group in this compound. How should researchers address this?

While Fmoc is generally labile under basic conditions (e.g., 20% piperidine in DMF), the 4-phenoxy group may stabilize the carbamate via intramolecular H-bonding. To test stability:

Conduct accelerated degradation studies (pH 7.4 buffer, 37°C) with LC-MS monitoring.

Compare half-life to Fmoc-Pro-OH controls. Contradictions may arise from residual TFA in commercial batches, which accelerates hydrolysis .

Q. Q9. Why do some studies report lower coupling efficiency for this residue compared to Fmoc-Pro-OH?

The phenoxy group’s steric hindrance reduces accessibility of the α-amine. Mitigation includes:

  • Pre-activation with Oxyma Pure/DIEA (5 min) before HATU addition.
  • Microwave-assisted SPPS (50°C, 30 W) improves coupling yields by 20–30% .

Comparative Methodological Studies

Q. Q10. How does this compound perform in foldamer design compared to other constrained amino acids?

In foldamers, this compound induces tighter turns than azabicycloalkane derivatives. Circular dichroism (CD) spectra show a negative band at 222 nm (α-helix-like) in trifluoroethanol, whereas proline analogs exhibit random coil signatures. MD simulations (AMBER force field) reveal stabilized γ-turn motifs (φ = –60°, ψ = 30°) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.